(1-(3-Bromo-4-fluorobenzyl)piperidin-4-yl)methanamine
Description
Properties
IUPAC Name |
[1-[(3-bromo-4-fluorophenyl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c14-12-7-11(1-2-13(12)15)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKVYOHXHRKRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(3-bromo-4-fluorobenzyl)piperidin-4-yl)methanamine, also referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3-bromo and a 4-fluoro group on the benzyl moiety. Its molecular formula is CHBrFN, with a molecular weight of approximately 302.18 g/mol. The presence of halogen atoms is significant as they can influence the compound's lipophilicity and receptor binding affinity.
Research indicates that this compound may exhibit antimalarial properties by inhibiting the growth of Plasmodium falciparum, the causative agent of malaria. The hydroxymethyl group attached to the piperidine nitrogen plays a crucial role in this activity, likely through interactions with metabolic pathways of the parasite.
Biological Activity Overview
| Activity Type | Mechanism | Target Organism/Pathway |
|---|---|---|
| Antimalarial | Inhibition of Plasmodium falciparum growth | Metabolic pathways in malaria parasites |
| Antibacterial | Potential inhibition against various bacterial strains | Gram-positive and Gram-negative bacteria |
| Antifungal | Modest antifungal activity observed in preliminary studies | Various fungal species |
Case Studies and Research Findings
-
Antimalarial Activity :
A study investigated the efficacy of piperidine derivatives against Plasmodium falciparum. The compound demonstrated significant inhibition, with an IC50 value indicative of its potential as an antimalarial agent. The mechanism involved interference with key metabolic enzymes critical for parasite survival. -
Antibacterial Properties :
Another study focused on the antibacterial activity of piperidine derivatives, including this compound. The compound showed promising results against several bacterial strains, particularly those resistant to conventional antibiotics. Structural modifications were shown to enhance activity against specific pathogens . -
Antifungal Activity :
Research into the antifungal properties revealed that while the compound exhibited some inhibitory effects, further optimization is necessary to enhance its efficacy against fungal infections. The structure-activity relationship (SAR) studies suggested that modifications to the piperidine ring could improve antifungal potency .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The benzyl substituent’s electronic and steric profile significantly impacts biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (Br, F) : Enhance metabolic stability and influence binding affinity to targets like GSK-3β or acetylcholine esterase .
- Methoxy vs. Halogen : Methoxy groups (e.g., 3-OCH₃ in ) increase polarity but reduce lipophilicity, which may limit blood-brain barrier penetration compared to halogenated analogs .
Piperidine Core Modifications
Variations in the piperidine ring or methanamine side chain alter pharmacokinetic profiles:
Key Observations :
- The methanamine group in the target compound is critical for hydrogen bonding with biological targets, as seen in hybrid molecules like donepezil analogs ().
- Modifications like oxetane or tetrahydropyran rings () improve solubility but may reduce affinity for hydrophobic binding pockets compared to the unmodified piperidine core.
Preparation Methods
Nucleophilic Substitution on Halogenated Benzyl Precursors
A common route starts with a halogenated benzyl bromide or chloride, such as 3-bromo-4-fluorobenzyl bromide, which undergoes nucleophilic substitution with piperidin-4-ylmethanamine or its protected derivative. This reaction typically proceeds under basic conditions to facilitate the nucleophilic attack of the piperidine nitrogen on the benzyl halide.
- Reagents and conditions: Use of sodium hydride or potassium carbonate as base in polar aprotic solvents like DMF or DMSO.
- Outcome: Formation of the (1-(3-Bromo-4-fluorobenzyl)piperidin-4-yl)methanamine core with retention of halogen substituents.
Reductive Amination Approach
Alternatively, reductive amination can be employed where 3-bromo-4-fluorobenzaldehyde is reacted with piperidin-4-ylmethanamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride). This method allows direct formation of the benzylamine linkage.
- Advantages: Mild conditions, high selectivity, and fewer side products.
- Key step: Formation of an imine intermediate followed by reduction to the amine.
Protection and Deprotection Strategies
Due to the presence of reactive amine groups, protection of the piperidine nitrogen or the methanamine moiety is often necessary during multi-step synthesis. Common protecting groups include Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy).
- Protection: The amine is protected before halogenation or coupling steps.
- Deprotection: Acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are used to remove protecting groups after key transformations.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 3-Bromo-4-fluorobenzyl bromide, NaH, DMF | 70-85 | Base-promoted substitution |
| Reductive amination | 3-Bromo-4-fluorobenzaldehyde, NaBH(OAc)3, AcOH | 75-90 | Mild, selective amine formation |
| Protection (Boc) | Boc2O, base (e.g., triethylamine), DCM | 90-95 | Protects amine during halogenation |
| Deprotection (Boc removal) | TFA in DCM, room temperature | 85-95 | Acidic cleavage of Boc group |
Research Findings and Optimization
- Halogen stability: The 3-bromo and 4-fluoro substituents on the benzyl ring remain intact under nucleophilic substitution and reductive amination conditions, demonstrating the robustness of these groups in the synthesis.
- Selectivity: Reductive amination offers improved selectivity and fewer side reactions compared to direct nucleophilic substitution, especially when sensitive functional groups are present.
- Protection necessity: Protecting the piperidine nitrogen is critical to prevent side reactions and improve overall yield in multi-step syntheses.
- Purification: Crystallization or chromatography yields analytically pure compounds suitable for further biological or chemical studies.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 3-Bromo-4-fluorobenzyl bromide + piperidin-4-ylmethanamine | Base (NaH, K2CO3), DMF, 50-80°C | Straightforward, scalable | Possible side reactions |
| Reductive Amination | 3-Bromo-4-fluorobenzaldehyde + piperidin-4-ylmethanamine | NaBH(OAc)3, AcOH, room temp | High selectivity, mild conditions | Requires aldehyde precursor |
| Protection/Deprotection | Piperidin-4-ylmethanamine + Boc2O (protection) | TFA/DCM (deprotection) | Prevents side reactions | Additional steps |
| Coupling Reactions | Carboxylic acid derivatives + amines | HBTU, HOBt, DIPEA | Useful for related analogs | Not directly for methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
